Ethyl acetate-d8
Overview
Description
Ethyl acetate-d8 is a deuterated form of ethyl acetate, where all the hydrogen atoms are replaced with deuterium. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals in NMR spectra .
Mechanism of Action
Target of Action
Ethyl acetate-d8 is primarily used as a deuterated NMR solvent in research and analyses It is used as an analytical standard during the quantification of volatile components present in samples, such as extra virgin olive oil (evoo) .
Mode of Action
As an NMR solvent, this compound does not interact with biological targets in the traditional sense. Instead, it provides a medium for nuclear magnetic resonance (NMR) spectroscopy, a technique used to observe local magnetic fields around atomic nuclei. The deuterium atoms in this compound replace the hydrogen atoms, which enhances the sensitivity of NMR measurements .
Biochemical Pathways
For instance, it can help in the identification and quantification of volatile components in various samples .
Pharmacokinetics
As an NMR solvent, it is primarily used in vitro for research and analytical purposes .
Result of Action
The primary result of using this compound is the enhancement of NMR spectroscopy measurements. By replacing hydrogen atoms with deuterium atoms, it allows for more sensitive and accurate observations of local magnetic fields around atomic nuclei .
Biochemical Analysis
Biochemical Properties
Ethyl Acetate-d8 plays a role in biochemical reactions, particularly as an analytical standard in the quantification of volatile components present in samples
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl acetate-d8 can be synthesized through the esterification of deuterated ethanol (ethanol-d6) with deuterated acetic acid (acetic acid-d4) in the presence of an acidic catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The reaction mixture is then subjected to distillation to purify the this compound .
Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This includes the use of continuous reactors and efficient distillation setups to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl acetate-d8 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce deuterated ethanol and deuterated acetic acid.
Reduction: this compound can be reduced to deuterated ethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Deuterated ethanol and deuterated acetic acid.
Reduction: Deuterated ethanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl acetate-d8 is widely used in scientific research, particularly in:
Chemistry: As a solvent in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: In drug development and pharmacokinetics to study the behavior of deuterated compounds in biological systems.
Industry: As a standard in the quantification of volatile components in various products, such as extra virgin olive oil .
Comparison with Similar Compounds
Ethyl acetate: The non-deuterated form of ethyl acetate.
Methanol-d4: Another deuterated solvent used in NMR spectroscopy.
Chloroform-d: A commonly used deuterated solvent in NMR spectroscopy .
Comparison:
Uniqueness: Ethyl acetate-d8 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy compared to non-deuterated solvents. It offers minimal background interference, making it ideal for studying complex organic molecules.
Applications: While other deuterated solvents like methanol-d4 and chloroform-d are also used in NMR spectroscopy, this compound is particularly useful for samples where the solvent’s chemical environment closely matches that of the sample, providing more accurate results .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-AUOAYUKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584117 | |
Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117121-81-0 | |
Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetate-d8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl acetate-d8 interact with bis-3,5-diisopropylsalicylatozinc(II) and what are the downstream effects?
A1: The research paper investigates the interaction of this compound with bis-3,5-diisopropylsalicylatozinc(II), denoted as ZnII(3,5-DIPS)2 []. The study employed Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to understand these interactions. The findings suggest that this compound molecules, specifically two equivalents, coordinate to the central zinc ion (ZnII) in ZnII(3,5-DIPS)2 via their ester carbonyl oxygen atoms []. This coordination leads to the formation of a ternary complex. Consequently, the strength of the coordinate bonds between the zinc ion and both the carboxylate group and the salicylic OH group weakens. Furthermore, this interaction enhances the intramolecular hydrogen bonding between the protons of the salicylic OH groups and the carboxylate oxygen atoms within the ZnII(3,5-DIPS)2 complex [].
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